Lipophilicity Advantage Over the Fully Aromatic Naphthalene Analog (CAS 179051-17-3): logP 2.698 vs. XlogP 0.7
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid (target) exhibits a measured logP of 2.698 [1], whereas the fully aromatic naphthalene analog, 4-(naphthalene-2-sulfonamido)butanoic acid (CAS 179051-17-3), has a computed XlogP of 0.7 . The approximately 2.0 log unit difference (roughly 100-fold in partition coefficient) arises from the replacement of the aromatic naphthalene ring with a partially saturated tetrahydronaphthalene system. This represents a substantial shift in hydrophobicity that directly impacts solubility and membrane permeability.
| Evidence Dimension | Lipophilicity – logP / XlogP |
|---|---|
| Target Compound Data | logP = 2.698 (measured, ChemBase) |
| Comparator Or Baseline | 4-(Naphthalene-2-sulfonamido)butanoic acid (CAS 179051-17-3): XlogP = 0.7 (computed, Chem960) |
| Quantified Difference | ΔlogP ≈ +2.0 log units (target is ~100× more lipophilic) |
| Conditions | Measured logP (ChemBase database) vs. computed XlogP (Chem960). Both compounds share the identical butanoic acid linker and sulfonamide group; ring saturation is the sole structural variable. |
Why This Matters
The 100-fold difference in lipophilicity means that these two compounds cannot be considered interchangeable in any assay where passive membrane permeability, cellular uptake, or plasma protein binding is relevant.
- [1] ChemBase. 4-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]butanoic acid (EN300-14802). Enamine LLC. logP: 2.698. Available at: http://www.chembase.cn/substance-531233.html View Source
